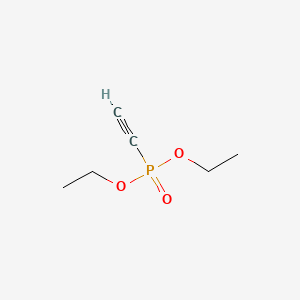

Diethyl ethynylphosphonate

Cat. No. B3052927

Key on ui cas rn:

4851-51-8

M. Wt: 162.12 g/mol

InChI Key: GMXXBEBLTQMGCL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09035068B2

Procedure details

This known compound was synthesized according to the procedure of Acheson et al. in J. Chem. Reso; (Miniprint), 1986, 3001-3019 with some modifications. In a 100-mL round bottom flask equipped with a magnetic stir bar, trimethylsilylacetylene (2.9 mL, 21 mmol) was dissolved in dry THF (40 mL) at room temperature under argon atmosphere. The mixture was cooled to −78° C. and n-butyllithium (14 mL of 1.6M in hexane, 22 mmol) was added dropwise over 3 min In a separate round-bottom flask, diethyl chlorophosphate (10 mL) was dissolved in dry THF (10 mL) and was added to the solution of lithium trimethylsilylacetylide dropwise over 25 min via a cannula. The mixture was stirred at −78° C. for 1 h until trimethylsilylacetylene was consumed, as observed by TLC. Two new spots appeared on TLC (Rf=0.8 and 0.6 eluted with ethyl acetate, visualized with KMnO4 stain). The reaction mixture was warmed up to room temperature and saturated aqueous Na2CO3 (100 mL) was added. The mixture was extracted with ethyl acetate (3×50 mL) and concentrated under reduced pressure to give dark brown syrup. This crude material was dissolved in methanol (20 mL) and Na2CO3 (500 mg) was added. Aqueous 1 N NaOH was then added dropwise until the pH the solution was 10 (by a pH paper). Within 30 min, the two spots on TLC converged into the lower Rf spot (Rf=0.6, eluted with ethyl acetate, visualized with KMnO4 stain). The reaction mixture was diluted with water and extracted with ethyl acetate (3×30 mL). The combined aqueous phases were dried over MgSO4 (s), filtered, and concentrated in vacuo. The crude product (pale yellow syrup) was purified by silica gel flash chromatography (30% ethyl acetate in hexane) to give 1.45 g of colorless syrup (yield=45%). The analytical data are identical with those reported by Acheson et al.

[Compound]

Name

crude material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

45%

Identifiers

|

REACTION_CXSMILES

|

C[Si]([C:5]#[CH:6])(C)C.C([Li])CCC.[P:12](Cl)([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:13].[Li].C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>C1COCC1.CO>[C:5]([P:12](=[O:13])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])#[CH:6] |f:4.5.6,7.8,^1:20|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#C

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(OCC)(OCC)Cl

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C#C

|

Step Six

[Compound]

|

Name

|

crude material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This known compound was synthesized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 100-mL round bottom flask equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was consumed

|

WASH

|

Type

|

WASH

|

|

Details

|

Two new spots appeared on TLC (Rf=0.8 and 0.6 eluted with ethyl acetate, visualized with KMnO4 stain)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed up to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

saturated aqueous Na2CO3 (100 mL) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with ethyl acetate (3×50 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give dark brown syrup

|

WASH

|

Type

|

WASH

|

|

Details

|

the two spots on TLC converged into the lower Rf spot (Rf=0.6, eluted with ethyl acetate, visualized with KMnO4 stain)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (3×30 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined aqueous phases were dried over MgSO4 (s)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product (pale yellow syrup) was purified by silica gel flash chromatography (30% ethyl acetate in hexane)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#C)P(OCC)(OCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.45 g | |

| YIELD: PERCENTYIELD | 45% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |